molecular formula C20H21N3O4S B2754872 5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1903249-00-2

5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2754872
CAS No.: 1903249-00-2
M. Wt: 399.47
InChI Key: UMCXUMIOMNUZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1903249-00-2) is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This complex molecule features a 1,2,4-oxadiazole heterocyclic ring, a privileged scaffold in pharmaceutical development known for its unique bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring serves as a metabolically stable analog for ester and amide functionalities, enhancing the stability of potential drug candidates by resisting hydrolysis . This makes it an ideal framework for developing novel therapeutic agents. The specific molecular architecture of this compound, which incorporates a 3-methyl-1,2,4-oxadiazole linked to a sulfonylated pyrrolidine, is of significant interest for exploring new chemical space in multifunctional ligand development. Researchers are increasingly focusing on 1,2,4-oxadiazole derivatives for their potential in targeting complex diseases, with recent studies demonstrating exceptional activity in areas such as acetylcholinesterase (AChE) inhibition for Alzheimer's disease research . The structural components of this molecule suggest potential applicability in developing compounds for neurological targets, cancer research, and antimicrobial agents, aligning with the observed activities of similar 1,2,4-oxadiazole derivatives in scientific literature . With a molecular formula of C20H21N3O4S and a molecular weight of 399.46 g/mol, this reagent is offered to qualified researchers for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[1-(2-methoxyphenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-21-20(27-22-14)17-13-23(12-16(17)15-8-4-3-5-9-15)28(24,25)19-11-7-6-10-18(19)26-2/h3-11,16-17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCXUMIOMNUZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a 1,2,4-oxadiazole ring fused with a pyrrolidine moiety and a sulfonyl group attached to a methoxyphenyl substituent. This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a related oxadiazole compound demonstrated antiproliferative effects against various cancer cell lines with a GI50 value of 26 nM, outperforming standard treatments like Erlotinib (GI50 = 33 nM) . The substitution pattern on the phenyl group was found to influence the activity, with methoxy substituents enhancing potency.

Antimicrobial Activity

Oxadiazole derivatives have shown promising results as antimicrobial agents. A study highlighted that certain oxadiazole-containing compounds exhibited bactericidal effects against multidrug-resistant Staphylococcus aureus (MRSA). The compound was noted for its ability to restore the efficacy of oxacillin against MRSA strains by reducing the expression of resistance genes in subinhibitory concentrations .

Antimalarial Activity

In another context, oxadiazole derivatives were tested for their antimalarial effects. One study reported that an oxadiazole derivative reduced the viability of Leishmania promastigotes by over 90% at high concentrations (200 µM), indicating strong potential for treating parasitic infections .

The mechanisms underlying the biological activities of oxadiazole derivatives often involve modulation of specific biological pathways:

  • Anticancer Activity : The inhibition of cell proliferation is believed to be mediated through interference with key signaling pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Activity : The synergistic effect observed in combination with other antibiotics suggests that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

Study Findings
Study on Anticancer Activity Demonstrated GI50 value of 26 nM against cancer cell lines.
Study on Antimicrobial Activity Showed reduction in MRSA gene expression and restoration of oxacillin efficacy.
Study on Antimalarial Activity Achieved over 90% reduction in Leishmania viability at 200 µM.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H22N4O3SC_{19}H_{22}N_4O_3S and a molecular weight of approximately 399.47 g/mol. Its structure includes functional groups that are crucial for its biological activity, such as the oxadiazole ring and sulfonamide moiety. The presence of these groups contributes to its interactions with biological targets.

Biological Activities

  • Anticancer Properties
    • Research indicates that oxadiazole derivatives exhibit promising anticancer activities. Studies have shown that 5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole may act as an inhibitor of certain cancer-related enzymes, potentially leading to reduced tumor growth . For instance, compounds similar to this oxadiazole have demonstrated significant inhibitory effects on thymidine phosphorylase in breast cancer cell lines (MCF-7) and other cancer types .
  • Antimicrobial Activity
    • The compound belongs to a class known for its antimicrobial properties. Studies have indicated that oxadiazoles can inhibit the growth of various pathogens, suggesting potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • The structural characteristics of 5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole may enable it to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Case Study 1: Anticancer Activity

A study evaluated various oxadiazole derivatives against different human cancer cell lines, including breast and leukemia cells. The findings indicated that certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than standard treatments . This suggests that modifications in the chemical structure can lead to enhanced efficacy.

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of oxadiazoles demonstrated their effectiveness against specific bacterial strains. The compounds showed promising results in inhibiting bacterial growth in vitro, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
  • Structural Differences : Lacks the pyrrolidine-sulfonyl moiety; instead, a 3-fluorophenyl group is attached to the oxadiazole.
  • Simpler structure may improve solubility (logP ~2.1) but reduce target specificity due to fewer steric constraints .
5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole
  • Structural Differences : Features a flexible chloropropyl chain instead of the rigid pyrrolidine-sulfonyl group.
  • Impact :
    • The chloropropyl group introduces a reactive site for further derivatization but may reduce conformational stability .
    • Lower molecular weight (MW = 164.6 g/mol vs. ~450 g/mol for the target compound) improves bioavailability but diminishes binding affinity for complex targets .

Variations in the Pyrrolidine-Sulfonyl Motif

5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Structural Differences : Replaces the 2-methoxyphenyl sulfonyl group with a 4-chlorophenyl sulfonyl and adds a trifluoromethylphenyl substituent on the oxadiazole.
  • Trifluoromethylphenyl introduces strong electron-withdrawing effects, altering electronic distribution and binding kinetics compared to the target compound’s 3-methyl group .
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
  • Structural Differences : Substitutes the pyrrolidine-sulfonyl group with a pyridine ring and retains the 2-methoxyphenyl motif.
  • Impact :
    • Pyridine’s nitrogen enhances hydrogen-bonding capability, improving solubility but reducing steric bulk compared to the pyrrolidine ring .
    • Retained 2-methoxyphenyl group suggests shared pharmacophore elements for ortho-substituted aryl interactions .

Fluorinated Derivatives

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole Hydrochloride
  • Structural Differences : Fluorine replaces the sulfonyl-phenyl group on the pyrrolidine.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) clogP Solubility (µg/mL)
Target Compound ~450 3.8 <10 (predicted)
5-(3-Fluorophenyl)-3-methyl-oxadiazole 178.16 2.1 50–100
5-(3-Chloropropyl)-3-methyl-oxadiazole 164.6 1.9 >100
5-[4-Chlorophenyl-sulfonyl] analog ~480 4.2 <5

Key Observations :

  • The target compound’s higher molecular weight and clogP suggest lower solubility but enhanced lipophilicity for membrane penetration.
  • Fluorinated derivatives balance solubility and reactivity .

Pharmacological Implications

  • Simpler Analogs : Fluorophenyl and chloropropyl derivatives are likely intermediates or fragments for lead optimization due to their synthetic accessibility .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for preparing 5-(1-((2-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A plausible route includes:

Pyrrolidine Functionalization : Introduce the 2-methoxyphenylsulfonyl group via sulfonylation of 4-phenylpyrrolidin-3-amine using 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .

Oxadiazole Formation : Couple the functionalized pyrrolidine with 3-methyl-1,2,4-oxadiazole precursors. A common method is cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using POCl₃ or CDI as coupling agents) .
Optimization : Adjust reaction time, temperature (e.g., 80–100°C for cyclization), and stoichiometry of sulfonylation reagents to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C-NMR : Identify protons on the pyrrolidine ring (δ 3.5–4.5 ppm for sulfonyl-adjacent protons) and oxadiazole methyl groups (δ 2.1–2.3 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and oxadiazole moieties .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry at the pyrrolidine C3 position and confirm sulfonyl group orientation .

Basic: What are the key stability and solubility considerations for this compound in experimental settings?

Methodological Answer:

  • Stability : The sulfonyl group enhances stability against hydrolysis, but the oxadiazole ring may degrade under strong acidic/basic conditions. Store at –20°C in inert atmosphere .
  • Solubility : Moderately soluble in DMSO or DMF (5–10 mg/mL), poorly in water. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (≤1% DMSO final) to avoid precipitation .

Basic: What in vitro biological screening models are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .

Basic: How can computational methods predict its pharmacokinetic and target-binding properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase ATP-binding pockets). Focus on sulfonyl and oxadiazole groups as hydrogen bond acceptors .
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. Expect moderate logP (~3.5) due to the sulfonyl group’s polarity .

Advanced: How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) to separate enantiomers of the pyrrolidine intermediate .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during pyrrolidine sulfonylation to control C3 stereochemistry .

Advanced: How should contradictory bioactivity data across different studies be resolved?

Methodological Answer:

  • Model Validation : Replicate assays in orthogonal systems (e.g., switch from bacterial to mammalian cell models) to rule out model-specific artifacts .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Structural Analog Comparison : Benchmark against analogs (e.g., triazole derivatives) to isolate structural determinants of activity .

Advanced: What advanced computational strategies improve binding affinity predictions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and water-mediated interactions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl vs. trifluoromethyl on oxadiazole) to prioritize synthetic targets .

Advanced: How can structure-activity relationship (SAR) studies be designed for this scaffold?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Alternative sulfonyl groups (e.g., 4-chlorophenylsulfonyl).
    • Oxadiazole substituents (e.g., ethyl, phenyl).
  • Biological Testing : Correlate substituent electronic properties (Hammett σ values) with activity trends .
  • 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic requirements for potency .

Advanced: What solvent systems optimize reactivity in key transformations?

Methodological Answer:

  • Sulfonylation : Use anhydrous dichloromethane (DCM) with Et₃N to minimize hydrolysis .
  • Oxadiazole Cyclization : Polar aprotic solvents (DMF or acetonitrile) enhance reaction rates by stabilizing intermediates .
  • Catalysis : Add KI (10 mol%) in DMF to accelerate SN2 displacements during coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.